3-methoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide
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Overview
Description
3-methoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide is a complex organic compound that features a benzamide core with methoxy, phenyl, and piperidine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting aniline with benzoyl chloride in the presence of a base such as pyridine.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzene ring using methyl iodide and a base like potassium carbonate.
Attachment of the Piperidine Group: The piperidine group can be attached through a nucleophilic substitution reaction where piperidine reacts with the benzamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The phenyl and piperidine groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.
Major Products
Oxidation: Formation of 3-hydroxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide.
Reduction: Formation of 3-methoxy-N-phenyl-N-(piperidine-1-ylmethyl)benzamide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-methoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its structural similarity to known drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and piperidine groups can enhance its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-N-phenylbenzamide: Lacks the piperidine group, which may reduce its biological activity.
N-phenyl-N-(piperidine-1-carbonyl)benzamide: Lacks the methoxy group, which may affect its solubility and reactivity.
3-hydroxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide: Similar structure but with a hydroxyl group instead of a methoxy group, which can alter its chemical properties.
Uniqueness
3-methoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide is unique due to the presence of both methoxy and piperidine groups, which can enhance its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(3-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-25-18-12-8-9-16(15-18)19(23)22(17-10-4-2-5-11-17)20(24)21-13-6-3-7-14-21/h2,4-5,8-12,15H,3,6-7,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRZPLVFMPOPGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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